(2E)-2-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-3-[(5-chloro-2-methylphenyl)amino]prop-2-enenitrile
Description
The compound “(2E)-2-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-3-[(5-chloro-2-methylphenyl)amino]prop-2-enenitrile” features a thiazole core substituted with a biphenyl group at the 4-position, an α,β-unsaturated nitrile moiety, and an amino group linked to a 5-chloro-2-methylphenyl ring. The biphenyl group enhances lipophilicity, which may improve membrane permeability, while the chloro and methyl substituents could influence electronic and steric interactions with biological targets .
Properties
IUPAC Name |
(E)-3-(5-chloro-2-methylanilino)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClN3S/c1-17-7-12-22(26)13-23(17)28-15-21(14-27)25-29-24(16-30-25)20-10-8-19(9-11-20)18-5-3-2-4-6-18/h2-13,15-16,28H,1H3/b21-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHBUWANARYPHS-RCCKNPSSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)Cl)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(4-{[1,1’-biphenyl]-4-yl}-1,3-thiazol-2-yl)-3-[(5-chloro-2-methylphenyl)amino]prop-2-enenitrile typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the biphenyl and chloro-substituted phenyl groups. Common reagents used in these reactions include thionyl chloride, aniline derivatives, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(4-{[1,1’-biphenyl]-4-yl}-1,3-thiazol-2-yl)-3-[(5-chloro-2-methylphenyl)amino]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions can vary widely, from room temperature to elevated temperatures, and may require specific solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
(2E)-2-(4-{[1,1’-biphenyl]-4-yl}-1,3-thiazol-2-yl)-3-[(5-chloro-2-methylphenyl)amino]prop-2-enenitrile has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2E)-2-(4-{[1,1’-biphenyl]-4-yl}-1,3-thiazol-2-yl)-3-[(5-chloro-2-methylphenyl)amino]prop-2-enenitrile involves its interaction with molecular targets within biological systems. These interactions can affect various pathways, leading to the compound’s observed effects. For example, it may inhibit specific enzymes or receptors, thereby modulating cellular processes.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Electronic Effects : The 5-chloro-2-methylphenyl group provides a balance of electron-withdrawing (Cl) and electron-donating (CH₃) effects, whereas nitro groups (e.g., in ) strongly withdraw electrons, altering binding affinity to targets like kinases .
Synthetic Accessibility : Analogues like those in are synthesized via microwave-assisted condensation, suggesting the original compound may follow similar protocols but with biphenyl-containing precursors.
Physicochemical and Pharmacokinetic Properties
- Solubility : The nitro group in enhances polarity but may reduce bioavailability due to poor membrane permeability. The original compound’s chloro-methylphenyl group balances solubility and permeability .
Biological Activity
The compound (2E)-2-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-3-[(5-chloro-2-methylphenyl)amino]prop-2-enenitrile is a member of the thiazole family, which has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.
- Molecular Formula: C27H22ClN3S
- Molecular Weight: 462.0 g/mol
- CAS Number: 476674-26-7
Biological Activity Overview
Research indicates that compounds containing thiazole and biphenyl moieties often exhibit significant biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The specific compound under discussion has been evaluated in various studies for its effects on different biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific protein kinases and enzymes involved in cellular signaling pathways.
Key Findings:
- Protein Kinase Inhibition: Studies have shown that thiazole derivatives can inhibit protein kinases such as DYRK1A and GSK3α/β, which are implicated in cancer and neurodegenerative diseases. The compound's structure suggests it may act similarly by binding to the ATP-binding site of these kinases .
- Cell Proliferation Effects: In vitro studies have demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines, including MDA-MB 231 (breast cancer) and HCT116 (colon cancer). The IC50 values observed ranged from 0.03 to 0.1 μM, indicating potent activity .
- Antimicrobial Activity: Preliminary tests suggest that the compound may also possess antimicrobial properties against certain bacterial strains, although further research is required to confirm these effects.
Study 1: Inhibition of DYRK1A
A study conducted on a series of thiazole derivatives revealed that compounds similar to the one showed IC50 values as low as 0.028 μM against DYRK1A. This suggests a high level of potency and potential for therapeutic applications in neurological disorders where DYRK1A is a target .
Study 2: Cytotoxicity Against Cancer Cell Lines
In a comparative analysis of various thiazole derivatives, the compound exhibited significant cytotoxicity against multiple tumor cell lines. The results indicated that the biphenyl substitution enhances the compound's ability to penetrate cell membranes and exert its effects .
Data Table: Biological Activity Summary
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the thiazole core via Hantzsch thiazole synthesis, using α-haloketones and thiourea derivatives under reflux in ethanol or DMF .
- Step 2 : Introduction of the biphenyl moiety via Suzuki-Miyaura cross-coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄), base (K₂CO₃), and anhydrous DMF at 80–100°C .
- Step 3 : Enamine formation through condensation of the thiazole intermediate with 5-chloro-2-methylaniline, optimized under acidic conditions (e.g., glacial acetic acid) at 60–70°C . Critical parameters : Solvent polarity, catalyst loading, and temperature control to minimize side reactions (e.g., isomerization of the E-configuration) .
Q. Which characterization techniques are essential for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify regiochemistry and substituent positions (e.g., distinguishing thiazole protons at δ 7.2–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., expected [M+H]⁺ ion for C₂₇H₂₀ClN₃S: 462.1045) .
- X-ray Crystallography : Resolves stereochemistry and confirms the E-configuration of the enamine group .
- HPLC-PDA : Purity assessment (>95% purity for biological assays) using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s mechanism of action against biological targets?
- Molecular Docking : Screen against kinases or GPCRs using AutoDock Vina, focusing on interactions between the thiazole ring (hydrogen bonding with active-site residues) and the chloro-methylphenyl group (hydrophobic pocket occupancy) .
- Molecular Dynamics (MD) Simulations : Assess binding stability (RMSD < 2 Å over 100 ns) and free-energy calculations (MM-PBSA) to prioritize targets . Validation : Correlate computational predictions with surface plasmon resonance (SPR) data to quantify binding affinities (KD values) .
Q. What strategies resolve contradictions in reported bioactivity data across structural analogs?
- Meta-Analysis Framework :
| Structural Feature | Reported Activity Trend | Key Reference |
|---|---|---|
| Thiazole → Oxazole substitution | ↓ Anticancer activity (IC₅₀: 12 μM → 45 μM) | |
| Biphenyl → Phenyl replacement | ↓ Selectivity for kinase X (Ki: 0.8 nM → 5.2 nM) | |
| Nitrile → Amide modification | ↑ Solubility but ↓ membrane permeability (LogP: 3.1 → 1.8) |
- Experimental Replication : Standardize assays (e.g., fixed ATP concentration in kinase inhibition studies) to minimize variability .
Q. How do solvent polarity and pH influence the compound’s stability in biological assays?
- Stability Profiling :
- Aqueous Buffers (pH 7.4) : Monitor degradation via LC-MS over 24 h (e.g., hydrolysis of the nitrile group to amide in PBS at 37°C) .
- DMSO Stock Solutions : Store at −20°C under nitrogen to prevent oxidation (≤5% degradation after 1 month) .
Methodological Notes
- Contradiction Management : Discrepancies in synthetic yields (e.g., 60% vs. 85%) may arise from catalyst purity or solvent drying protocols. Replicate with rigorously dried DMF and Pd catalysts stored under argon .
- Advanced Analytics : Use tandem MS/MS to characterize degradation products, identifying major fragments (e.g., m/z 280.05 corresponding to biphenyl-thiazole cleavage) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
